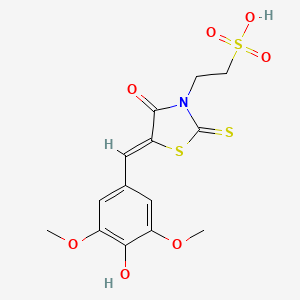

(Z)-2-(5-(4-hydroxy-3,5-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid

Beschreibung

Eigenschaften

IUPAC Name |

2-[(5Z)-5-[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]ethanesulfonic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO7S3/c1-21-9-5-8(6-10(22-2)12(9)16)7-11-13(17)15(14(23)24-11)3-4-25(18,19)20/h5-7,16H,3-4H2,1-2H3,(H,18,19,20)/b11-7- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOAQBZMOJFLLFQ-XFFZJAGNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)C=C2C(=O)N(C(=S)S2)CCS(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1O)OC)/C=C\2/C(=O)N(C(=S)S2)CCS(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO7S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

(Z)-2-(5-(4-hydroxy-3,5-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid is a complex organic compound with potential biological activities. This article reviews its synthesis, biological activities, and relevant case studies, drawing from diverse sources to provide a comprehensive overview.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The key steps include the formation of thiazolidinone derivatives and subsequent modifications to introduce the sulfonic acid group. This process often utilizes various reagents and conditions to achieve the desired structural features.

Antimicrobial Activity

Research has indicated that compounds similar to (Z)-2-(5-(4-hydroxy-3,5-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid exhibit significant antimicrobial properties. For example, analogs containing the thiazolidinone core have shown effectiveness against various bacterial strains, particularly those associated with infections. In vitro studies have demonstrated that these compounds can inhibit the Type III secretion system in Salmonella enterica, which is crucial for its pathogenicity .

Antifungal Activity

In addition to antibacterial properties, some derivatives have also displayed antifungal activity. A study highlighted that certain thiazolidinone derivatives exhibited good antifungal effects against common fungal pathogens, suggesting that modifications to the benzylidene moiety can enhance activity .

Herbicidal Activity

Preliminary bioassays have shown that related compounds possess herbicidal properties against several plant species. For instance, thiazolidinone derivatives have been tested for their efficacy against Zea mays and Triticum aestivum, demonstrating significant growth inhibition at specific concentrations .

Case Studies

The biological activity of (Z)-2-(5-(4-hydroxy-3,5-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid is believed to stem from its ability to disrupt critical biological processes in target organisms. For example, its interaction with bacterial proteins involved in secretion systems can hinder bacterial virulence and survival.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antioxidant Activity

Research indicates that compounds containing thiazolidinone structures exhibit significant antioxidant properties. The substitution of specific groups can enhance their ability to scavenge free radicals and inhibit lipid peroxidation. For instance, derivatives of thiazolidinones have shown promising results in reducing oxidative stress in cellular models .

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects. Studies have demonstrated that it can reduce the recruitment of leukocytes in inflammatory conditions, such as acute peritonitis in animal models. This suggests potential applications in treating inflammatory diseases .

Antidiabetic Effects

Thiazolidinone derivatives are known for their antidiabetic properties. The compound's structural modifications may contribute to improved insulin sensitivity and glucose metabolism, making it a candidate for further development as an antidiabetic agent .

Pharmacology

Inhibition of Enzymatic Activity

The compound has been studied for its ability to inhibit various enzymes linked to disease processes. For example, it has shown inhibitory effects on aldose reductase, an enzyme involved in diabetic complications. This inhibition can help mitigate the progression of diabetes-related conditions .

Cancer Therapeutics

Research indicates that thiazolidinone derivatives can exhibit anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. The compound under discussion has been evaluated for its efficacy against melanoma and other cancer types, showing promise as a potential chemotherapeutic agent .

Biochemical Applications

Synthesis and Derivative Studies

The synthesis of (Z)-2-(5-(4-hydroxy-3,5-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid involves reacting various precursors, which allows for the exploration of structure-activity relationships (SAR). Understanding how different substituents affect biological activity can lead to the development of more effective compounds .

Case Studies

Vergleich Mit ähnlichen Verbindungen

Fluorinated vs. Methoxy/Hydroxy Substituents

Fluorinated derivatives show moderate anticancer activity in preliminary assays, but the target compound’s hydrophilic substituents may improve solubility for systemic delivery .

Hydrazone Derivatives

5-(Z)-[(4-Methoxyphenyl)methylene]-2-[(4-methoxyphenyl)methylenehydrazono]-3-(4-hydroxyphenyl)-4-thiazolidinone () contains a hydrazone linkage instead of the ethanesulfonic acid group. This structural difference reduces water solubility but may enhance binding to hydrophobic enzyme pockets. Hydrazone derivatives are associated with antidiabetic and antimicrobial activities, suggesting divergent therapeutic applications compared to sulfonic acid-containing analogs .

Functional Group Comparisons

Sulfonic Acid vs. Ester Moieties

Sulfonylurea herbicides like metsulfuron methyl ester () feature triazine cores and ester groups, prioritizing chemical stability over solubility. In contrast, the ethanesulfonic acid group in the target compound increases ionization at physiological pH, favoring interactions with charged biological targets. This distinction highlights the trade-off between stability (esters) and bioavailability (sulfonic acids) in drug design .

Mechanistic and Structural Insights

Lumping Strategy Implications ()

The lumping strategy groups compounds with similar substituents (e.g., methoxy vs. hydroxy) to predict shared properties. For example, the target compound’s 4-hydroxy group may mimic the electronic effects of a 4-methoxy group in hydrazone derivatives (), but steric differences could alter binding to enzymes like tyrosine kinases .

Electronic and Steric Effects

- Hydroxy Groups : The 4-hydroxy substituent in the target compound facilitates hydrogen bonding with biological targets, a feature absent in fully methoxylated or fluorinated analogs.

Q & A

Q. What strategies enhance the compound’s bioavailability in in vivo studies?

Q. How should researchers design SAR studies to optimize the thioxothiazolidinone scaffold?

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.